molecular formula C4H3BF3KO B7889217 potassium;trifluoro(furan-2-yl)boranuide

potassium;trifluoro(furan-2-yl)boranuide

Cat. No.: B7889217
M. Wt: 173.97 g/mol
InChI Key: IXQFYHBNPWHCCH-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number potassium;trifluoro(furan-2-yl)boranuide is a chemical entity with significant applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium;trifluoro(furan-2-yl)boranuide involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . This reaction results in the formation of the desired compound along with imidazolium chloride as a byproduct. The reaction is typically carried out in a controlled environment to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to ensure maximum efficiency and cost-effectiveness. The use of advanced equipment and technology helps in maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

potassium;trifluoro(furan-2-yl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups.

Scientific Research Applications

potassium;trifluoro(furan-2-yl)boranuide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium;trifluoro(furan-2-yl)boranuide involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound facilitates the coupling of amino acids by forming intermediate complexes that promote the formation of peptide bonds . The compound’s reactivity and ability to form stable intermediates make it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

potassium;trifluoro(furan-2-yl)boranuide can be compared with other similar compounds, such as:

    Phosgene: Used in the synthesis of various organic compounds.

    Imidazole: A building block in organic synthesis and pharmaceuticals.

Uniqueness

What sets this compound apart from these similar compounds is its specific reactivity and ability to form stable intermediates in peptide synthesis and other reactions. This unique property makes it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

potassium;trifluoro(furan-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQFYHBNPWHCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CO1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=CO1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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